![molecular formula C9H6Cl2N2 B1390742 2,5-Dichloro-6-cyclopropylnicotinonitrile CAS No. 1135283-17-8](/img/structure/B1390742.png)
2,5-Dichloro-6-cyclopropylnicotinonitrile
Overview
Description
2,5-Dichloro-6-cyclopropylnicotinonitrile is a biochemical compound with the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 . It is a notable pyridine derivative that has garnered attention in various fields of research and industry due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-6-cyclopropylnicotinonitrile consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with two chlorine atoms at the 2nd and 5th positions and a cyclopropyl group at the 6th position .Scientific Research Applications
Regioselective Nucleophilic Substitution in Chemical Synthesis : A study by Dyadyuchenko et al. (2021) demonstrated a regioselective nucleophilic substitution reaction involving 2,6-dichloro-4-methylnicotinonitrile. This research has implications for the development of new chemical synthesis methods, particularly in creating complex molecules with precise structural configurations (Dyadyuchenko et al., 2021).
Role in Cellulose Synthesis Studies : Debolt et al. (2007) investigated the role of 2,6-Dichlorobenzonitrile in cellulose synthesis. This compound has been used in numerous studies to inhibit cellulose synthesis, providing insights into the mechanisms of plant cell wall formation and its regulation (Debolt et al., 2007).
Environmental Impact of Chlorinated Organics : A study by Rule et al. (2005) explored the reaction of triclosan with free chlorine, leading to the formation of various chlorinated organics including chlorophenoxyphenols and chlorophenols. Understanding these reactions is crucial for assessing the environmental impact of chlorinated compounds in water treatment processes (Rule et al., 2005).
Synthesis of Heterocyclic Compounds : Behbehani et al. (2011) utilized 2-arylhydrazononitriles, a class of compounds related to 2,5-Dichloro-6-cyclopropylnicotinonitrile, in the synthesis of new indole-containing heterocycles with antimicrobial properties. This research contributes to the field of medicinal chemistry and drug discovery (Behbehani et al., 2011).
Applications in Organic Synthesis : Rakshit et al. (2020) reported on a Pd-catalyzed cascade addition/cyclization of arylboronic acids to γ- and β-ketodinitriles for constructing cyanopyridines and cyanopyrrole analogues. This study is significant for organic synthesis, particularly in developing new methods for constructing complex organic structures (Rakshit et al., 2020).
Safety and Hazards
While specific safety and hazard information for 2,5-Dichloro-6-cyclopropylnicotinonitrile is not available from the web search results, it’s generally advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . If swallowed, immediate medical assistance should be sought .
properties
IUPAC Name |
2,5-dichloro-6-cyclopropylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-3-6(4-12)9(11)13-8(7)5-1-2-5/h3,5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJNNKDEFYGNAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C(=N2)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230975 | |
Record name | 2,5-Dichloro-6-cyclopropyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1135283-17-8 | |
Record name | 2,5-Dichloro-6-cyclopropyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-6-cyclopropyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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